2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a naphthalen-1-yloxy methyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Naphthalen-1-yloxy Methyl Group: This step involves the reaction of the benzodiazole core with naphthalen-1-yloxy methyl chloride in the presence of a base such as potassium carbonate.
Addition of the 2-Phenylethyl Group: The final step involves the alkylation of the intermediate product with 2-phenylethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(NAPHTHALEN-1-YLOXY)METHYL]OXIRANE: Shares the naphthalen-1-yloxy methyl group but differs in the core structure.
NAPHTHALEN-2-YL 1-(BENZAMIDO(DIETHOXYPHOSPHORYL)METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: Contains a naphthalen-2-yl group and a triazole ring, differing in the core structure and functional groups.
Uniqueness
2-[(NAPHTHALEN-1-YLOXY)METHYL]-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with both naphthalen-1-yloxy methyl and 2-phenylethyl groups. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C26H22N2O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C26H22N2O/c1-2-9-20(10-3-1)17-18-28-24-15-7-6-14-23(24)27-26(28)19-29-25-16-8-12-21-11-4-5-13-22(21)25/h1-16H,17-19H2 |
InChI Key |
WDRCMIPVGUPOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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